Oct-1-EN-2-ylphosphonic acid

Description

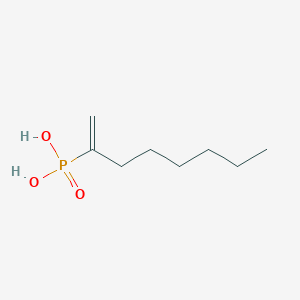

Structure

2D Structure

3D Structure

Properties

CAS No. |

91126-71-5 |

|---|---|

Molecular Formula |

C8H17O3P |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

oct-1-en-2-ylphosphonic acid |

InChI |

InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h2-7H2,1H3,(H2,9,10,11) |

InChI Key |

RSMJJRYOKGMFRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Oct 1 En 2 Ylphosphonic Acid and Its Derivatives

Direct Synthesis Approaches to Oct-1-en-2-ylphosphonic Acid

Direct synthetic routes to the this compound scaffold typically involve the formation of the carbon-phosphorus bond at the vinyl position. These methods often utilize 1-octyne (B150090) as a readily available starting material.

Phosphonylation Reactions of Unsaturated Hydrocarbons

The hydrophosphonylation of terminal alkynes, such as 1-octyne, is a prominent method for the direct synthesis of vinylphosphonates. This reaction involves the addition of a P-H bond across the carbon-carbon triple bond. Various transition metal catalysts have been developed to control the regioselectivity and stereoselectivity of this addition.

Copper-Catalyzed Hydrophosphonylation: Copper nanoparticles supported on zinc oxide (CuNPs/ZnO) have been shown to effectively catalyze the hydrophosphonylation of aliphatic alkynes like 1-octyne with diethyl phosphite (B83602). This method typically proceeds under solvent and ligand-free conditions, offering an environmentally benign route to vinylphosphonates. The reaction generally yields the anti-Markovnikov product, diethyl oct-1-en-1-ylphosphonate, as a mixture of E/Z isomers. In one study, the reaction of 1-octyne with diethyl phosphite using a CuNPs/ZnO catalyst in MeCN under air at 70°C for 24 hours resulted in an 82% yield of diethyl oct-1-en-1-ylphosphonate as a 1:2 mixture of E/Z isomers. rsc.org

Palladium- and Nickel-Catalyzed Hydrophosphonylation: Palladium and nickel complexes are also effective catalysts for the hydrophosphonylation of 1-octyne. Immobilized catalysts, such as those on polystyrene-bound triphenylphosphine, have been investigated to facilitate catalyst recovery and reuse. These reactions can provide access to either the Markovnikov or anti-Markovnikov isomers depending on the reaction conditions and ligands used. For instance, the palladium-catalyzed reaction of 1-octyne with dimethyl phosphite has been studied, highlighting the influence of the catalytic system on the product distribution. researchgate.net

| Catalyst | Phosphite Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuNPs/ZnO | Diethyl phosphite | MeCN | 70 | 24 | Diethyl oct-1-en-1-ylphosphonate (E/Z = 1:2) | 82 | rsc.org |

| Pd(PPh3)4 | Dimethyl phosphite | Toluene | 100 | 12 | Dimethyl oct-1-en-2-ylphosphonate | - | researchgate.net |

| Ni(acac)2/dppb | Dimethyl phosphite | THF | 60 | 8 | Dimethyl oct-1-en-2-ylphosphonate | - | researchgate.net |

Functional Group Interconversions Leading to the Vinylphosphonic Acid Moiety

The synthesis of vinylphosphonic acids can also be achieved through the transformation of other functional groups already positioned on an eight-carbon chain. A key transformation in this category is the hydrolysis of the corresponding phosphonate (B1237965) esters. The diethyl or dimethyl esters, which are the common products of hydrophosphonylation reactions, can be converted to the desired phosphonic acid. This is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid, or by using silylating agents like bromotrimethylsilane (B50905) followed by alcoholysis.

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the octenyl chain, can be achieved through various asymmetric methodologies.

Asymmetric hydrogenation of a pre-formed unsaturated phosphonate is a viable strategy. rsc.orgresearchgate.net This would involve the synthesis of an appropriate prochiral vinylphosphonate (B8674324) precursor, followed by hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. While specific applications to this compound are not detailed, the general principle can be applied. For example, a chiral auxiliary could be attached to a phosphonate reagent used in a Horner-Wadsworth-Emmons type reaction to induce diastereoselectivity.

Mechanistic Investigations of Oct 1 En 2 Ylphosphonic Acid Reactivity and Transformations

Reaction Mechanism Elucidation for Phosphonic Acid Formation and Modification

The formation and modification of phosphonic acids, including Oct-1-en-2-ylphosphonic acid, are governed by specific reaction mechanisms, primarily involving the cleavage of phosphoester bonds. Understanding these pathways is crucial for optimizing synthesis and exploring further chemical transformations.

The conversion of phosphonate (B1237965) esters to phosphonic acids is a fundamental transformation that involves the cleavage of the P-O-C (phosphonooxy-alkyl) bond. This dealkylation can be achieved under various conditions, with the mechanism being highly dependent on the reagents and substrates involved.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of phosphonate esters can proceed through two primary mechanisms:

AAc2 mechanism: This pathway involves a bimolecular attack of water on the protonated ester's phosphorus atom, leading to the cleavage of the P-O bond.

AAl1 mechanism: This pathway involves a unimolecular cleavage of the C-O bond, forming a carbocation intermediate. This mechanism is favored for esters with alkyl groups that can form stable carbocations, such as tert-butyl groups. nih.gov

For many dialkyl phosphonates, refluxing with concentrated hydrochloric acid is a common method for hydrolysis. nih.gov However, this method can sometimes lead to undesired side reactions, such as the cleavage of the P-C bond itself, particularly with sensitive substrates. nih.gov A milder and highly effective alternative is the use of trimethylsilyl halides (e.g., TMSBr or TMSI), which proceeds via cleavage of the C-O bond under neutral conditions, followed by methanolysis or hydrolysis to yield the phosphonic acid. nih.govnih.gov

Rearrangement Reactions: While simple hydrolysis is common, more complex rearrangements involving the phosphonate group have been studied. An enzyme-catalyzed 1,2-phosphono migration has been reported, highlighting a biologically unprecedented shift of the phosphono group. researchgate.net In this process, catalyzed by the HppE enzyme with a non-native substrate, a substrate-derived cation intermediate is formed, leading to the migration of the phosphonate group to an adjacent carbon. researchgate.netnih.gov This type of rearrangement underscores the potential for complex transformations within phosphonate-containing molecules.

Table 1: Common Methods for Phosphonate Ester Dealkylation

| Method | Reagents | Typical Conditions | Bond Cleaved | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Conc. HCl or HBr | Reflux | P-O or C-O | nih.gov |

| Silyl Esterolysis | TMSBr or TMSI, then MeOH/H₂O | Room Temperature | C-O | nih.govnih.gov |

| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid (TfOH) | 80-140°C | C-O | nii.ac.jp |

The synthesis of vinylphosphonic acids like this compound often involves the hydrolysis of a corresponding phosphonate ester precursor. Brønsted acids have been shown to be effective catalysts for this transformation. For instance, trifluoromethanesulfonic acid (TfOH) can efficiently catalyze the hydrolysis of a range of alkyl-, alkenyl-, and aryl-substituted phosphonates to their corresponding phosphonic acids in the presence of water at elevated temperatures (the "wet process"). nii.ac.jp

In the specific case of synthesizing this compound, the precursor, likely a dialkyl oct-1-en-2-ylphosphonate, is hydrolyzed under these catalytic conditions. The mechanism involves the protonation of the ester oxygen by the strong Brønsted acid, which weakens the C-O bond and facilitates nucleophilic attack by water, ultimately leading to dealkylation. nii.ac.jp For esters with specific substituents, such as benzyl (B1604629) or tert-butyl groups, this dealkylation can even occur under anhydrous conditions (the "dry process"), generating volatile byproducts like toluene or isobutene. nii.ac.jpamazonaws.com

Catalysis and Ligand Design Incorporating Oct 1 En 2 Ylphosphonic Acid Scaffolds

Synergistic Catalysis and Multifunctional Catalytic Systems

The exploration of Oct-1-en-2-ylphosphonic acid and its derivatives within the realms of synergistic and multifunctional catalysis is a specialized and emerging area of research. Synergistic catalysis, a strategy where multiple catalysts work in concert to achieve a transformation that is not possible or is inefficient with a single catalyst, and multifunctional catalysis, where a single catalyst possesses multiple active sites to promote sequential reactions, offer significant potential for enhancing chemical synthesis. The unique structural features of this compound, namely the presence of a phosphonic acid group, a carbon-carbon double bond, and a flexible octyl chain, suggest its potential utility in the design of sophisticated catalytic systems.

The phosphonic acid moiety can act as a Brønsted acid, a ligand for a metal center, or a hydrogen-bond donor. This versatility allows for multiple modes of substrate activation. For instance, in a bifunctional catalytic system, the phosphonic acid could activate an electrophile while another basic site on the catalyst or a co-catalyst activates a nucleophile. The alkenyl group introduces further possibilities, such as acting as a coordination site for a transition metal or participating directly in catalytic cycles.

Detailed research into the application of this compound in such advanced catalytic systems is still developing. However, the principles of synergistic and multifunctional catalysis provide a framework for postulating its potential roles. For example, in cooperative catalysis involving a transition metal and an organocatalyst, this compound could serve as a bifunctional ligand. chim.it The phosphonic acid could bind to the metal center, influencing its electronic properties and steric environment, while the octyl chain could create a specific pocket around the active site, potentially influencing substrate selectivity.

Detailed Research Findings

Currently, specific, detailed research findings and comprehensive data tables for synergistic or multifunctional catalytic systems employing this compound are not extensively available in the public domain. The scientific literature provides broad context on the use of other phosphonic acids in bifunctional and multifunctional catalysis, which can serve as a conceptual basis for future investigations into this compound.

For instance, studies on other phosphonic acid-based ligands have demonstrated their effectiveness in various catalytic transformations. These systems often rely on the cooperative action of the phosphonic acid group and another functional group within the same molecule or a separate co-catalyst. The general principles observed in these studies can be extrapolated to hypothesize the potential applications of this compound.

To illustrate the type of data that would be relevant, a hypothetical data table for a synergistic catalytic reaction is presented below. This table is for illustrative purposes only and is not based on experimentally verified results for this compound.

Hypothetical Data Table: Synergistic Asymmetric Aldol Reaction

| Entry | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

| 1 | Proline | CH2Cl2 | 0 | 12 | 75 | 80 |

| 2 | DMAP | THF | 25 | 24 | 60 | - |

| 3 | Chiral Amine | Toluene | -20 | 18 | 85 | 92 |

| 4 | None | CH2Cl2 | 25 | 48 | <10 | - |

In a prospective study, researchers would systematically vary parameters such as the co-catalyst, solvent, and temperature to optimize the reaction conditions for a catalytic system involving this compound. The results would be tabulated to identify the optimal conditions for achieving high yield and enantioselectivity, providing concrete evidence of synergistic effects. The development of such data through rigorous experimental work is a necessary next step to fully elucidate the potential of this compound in this advanced area of catalysis.

Further research is required to synthesize and characterize multifunctional catalysts based on the this compound scaffold and to evaluate their efficacy in a range of synergistic catalytic reactions. Such studies would involve detailed mechanistic investigations to understand the cooperative interactions between the different catalytic sites and to rationally design more efficient and selective catalytic systems.

Advanced Materials Science Applications of Oct 1 En 2 Ylphosphonic Acid and Its Analogues

Surface Chemistry and Interfacial Phenomena

The phosphonic acid moiety is a key feature that drives the application of these molecules in surface science. It provides a robust anchoring group for the modification of a wide variety of material surfaces, particularly metal oxides.

Phosphonic acids, including alkylphosphonic acids, have demonstrated a strong affinity for metal oxide surfaces, leading to the formation of dense and well-ordered self-assembled monolayers (SAMs). This adsorption is a spontaneous process that can occur from either the liquid or gas phase. The interaction between the phosphonic acid headgroup and the metal oxide surface is typically strong, often involving the formation of covalent bonds (M-O-P). This robust binding contributes to the high stability of the resulting organic thin films.

Research has shown that the nature of the binding can vary, with monodentate, bidentate, and tridentate coordination modes being possible, depending on the specific phosphonic acid, the substrate material, and the conditions of deposition. For instance, on surfaces like titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃), phosphonic acids form highly stable, covalently bound monolayers. The packing density and orientation of the adsorbed molecules are influenced by the length and nature of the organic tail. In the case of Oct-1-en-2-ylphosphonic acid, the octenyl chain would orient away from the surface, presenting a hydrocarbon-rich interface with a terminal double bond available for further chemical reactions.

The stability and ordering of these phosphonic acid SAMs are critical for their function. Studies have shown that the hydrocarbon chains of alkylphosphonic acids can self-assemble into quasi-crystalline structures on the surface, leading to highly organized interfaces. This high degree of order is crucial for applications requiring precise control over surface properties.

The ability to form stable and ordered SAMs makes phosphonic acids excellent candidates for the engineering of functionalized surfaces. By tailoring the structure of the organic tail, a wide range of surface properties can be achieved. For this compound, the terminal alkene group is a particularly valuable feature. This unsaturation provides a reactive handle for a variety of secondary surface modification reactions, such as:

Surface-initiated polymerization: The double bond can act as a monomer for the growth of polymer brushes from the surface, allowing for the creation of thick, functional polymer coatings with controlled architecture.

Click chemistry: The alkene can be functionalized using thiol-ene or other click chemistry reactions to attach a wide variety of molecules, including biomolecules, dyes, and catalysts, with high efficiency and specificity.

Cross-linking: The double bonds within the monolayer can be cross-linked, for example, through UV irradiation or thermal treatment, to enhance the mechanical and chemical stability of the organic film.

This versatility allows for the creation of surfaces with tailored wettability, adhesion, biocompatibility, and chemical reactivity. For example, the grafting of polymer brushes can be used to create anti-fouling surfaces, while the immobilization of specific biomolecules is crucial for the development of biosensors and biocompatible implants.

The following table summarizes the types of interactions and potential applications of functionalized surfaces using phosphonic acids:

| Surface Property | Functionalization Strategy | Potential Application |

| Wettability Control | Self-assembly of long-chain alkylphosphonic acids | Hydrophobic/hydrophilic coatings |

| Adhesion Promotion | Introduction of reactive groups (e.g., alkenes) | Improved bonding in composites |

| Biocompatibility | Immobilization of polyethylene (B3416737) glycol (PEG) chains | Medical implants, biosensors |

| Anti-fouling | Grafting of polymer brushes | Marine coatings, biomedical devices |

| Chemical Sensing | Attachment of specific receptor molecules | Environmental monitoring, diagnostics |

Polymer Chemistry and Composite Materials

The dual functionality of this compound, with its polymerizable double bond and its phosphonic acid group, makes it a valuable monomer and functional additive in polymer science.

The vinyl group in this compound allows for its incorporation into polymer chains through various polymerization techniques, such as free radical polymerization, controlled radical polymerization (e.g., ATRP, RAFT), and copolymerization with other vinyl monomers. This enables the synthesis of polymers with pendant phosphonic acid groups, which can impart a range of desirable properties to the resulting material.

These phosphonic acid-functionalized polymers can be designed with different architectures, including:

Linear copolymers: Random or block copolymers can be synthesized by copolymerizing this compound with other monomers like styrene, acrylates, or methacrylates. This allows for a fine-tuning of the physical and chemical properties of the resulting polymer.

Graft copolymers: The phosphonic acid monomer can be grafted onto existing polymer backbones to modify their surface properties or introduce new functionalities.

Cross-linked networks: The phosphonic acid groups can act as cross-linking sites, either through condensation reactions or by forming ionic cross-links with multivalent metal ions, leading to the formation of robust polymer networks.

The presence of phosphonic acid groups in the polymer can enhance properties such as adhesion to inorganic substrates, ion-exchange capacity, and thermal stability. These materials find applications as dental adhesives, coatings for metal protection, and components in polymer-inorganic hybrid materials.

Phosphorus-containing compounds, including phosphonates, are well-known for their flame-retardant properties. The incorporation of phosphonate (B1237965) derivatives, which can be obtained from this compound, into polymer matrices is an effective strategy to reduce the flammability of materials.

The mechanisms by which phosphonates impart flame retardancy are multifaceted and can act in both the condensed phase and the gas phase:

Condensed-phase mechanism: During combustion, the phosphonate can decompose to form phosphoric acid, which acts as a catalyst for the dehydration of the polymer, leading to the formation of a protective char layer. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds.

Gas-phase mechanism: Some phosphonate derivatives can vaporize during combustion and act as radical scavengers in the flame. They can interrupt the radical chain reactions of combustion, thus inhibiting the flame propagation.

The effectiveness of a phosphonate flame retardant depends on its chemical structure, its concentration in the polymer, and the nature of the polymer matrix. The presence of an unsaturated group in this compound offers the potential for covalent incorporation into the polymer backbone, which can prevent leaching of the flame retardant over time and improve the long-term performance of the material.

The following table provides an overview of the impact of phosphonate incorporation on the flame retardancy of polymers:

| Polymer Matrix | Phosphonate Type | Effect on Flammability |

| Polyethylene | Alkyl phosphonate | Increased Limiting Oxygen Index (LOI), reduced peak heat release rate |

| Epoxy Resin | Aromatic phosphonate | Formation of a stable char layer, reduced smoke production |

| Polyurethane | Reactive phosphonate | Covalent incorporation, improved durability of flame retardancy |

Electrochemical and Membrane Technologies

The phosphonic acid group's ability to participate in proton transfer and its high thermal and chemical stability have led to the investigation of materials containing this functionality in electrochemical and membrane-based technologies.

Polymers functionalized with phosphonic acid groups are of particular interest for the development of proton-exchange membranes (PEMs) for fuel cells, especially for applications at elevated temperatures and low humidity conditions. Unlike sulfonic acid-based membranes (e.g., Nafion), which rely on water for proton conduction, phosphonic acid groups can facilitate proton transport through a Grotthuss-type mechanism involving hopping of protons between adjacent phosphonic acid groups. This allows for reasonable proton conductivity even with low water content.

The incorporation of monomers like this compound into polymer backbones can lead to PEMs with a high density of proton-conducting sites. The cross-linkable nature of the double bond can also be utilized to improve the mechanical properties and reduce the swelling of the membrane. Research in this area focuses on optimizing the polymer architecture to maximize proton conductivity while maintaining good mechanical and chemical stability.

Beyond fuel cells, phosphonic acid-functionalized materials are being explored in other electrochemical applications:

Electrochemical sensors: The ability of phosphonic acids to bind to specific metal ions can be exploited for the development of selective electrochemical sensors.

Supercapacitors: Nanoporous materials derived from metal phosphonates have shown promise as electrode materials for supercapacitors due to their high surface area and electrochemical activity. acs.orgnih.gov

Membrane-based water treatment: Phosphonates are used as scale inhibitors in reverse osmosis and other membrane-based water treatment processes to prevent the fouling of membranes by mineral deposits. pmarketresearch.comtzgroupusa.com

The development of advanced materials based on this compound and its analogues continues to be an active area of research, with the potential for significant contributions to various fields of materials science and technology.

Phosphonic Acid-Doped Proton Exchange Membranes

Proton exchange membranes (PEMs) are critical components in fuel cells, responsible for transporting protons from the anode to the cathode. The performance of these membranes is highly dependent on their proton conductivity, which is often reliant on hydration levels. Phosphonic acid groups have been investigated as functional moieties to enhance proton transport, particularly in high-temperature and low-humidity conditions where traditional sulfonic acid-based membranes like Nafion falter. scispace.comresearchgate.net

The incorporation of phosphonic acid groups, such as those found in analogues like vinylphosphonic acid (VPA), into polymer backbones can create efficient pathways for proton hopping. scispace.comresearchgate.net These groups can act as both proton donors and acceptors, facilitating proton transfer even with low water content through a Grotthuss-type mechanism. scispace.com Research on copolymers of VPA has demonstrated that while a higher concentration of VPA units leads to greater ionic conductivity, it can also result in excessive swelling in water. tandfonline.com Therefore, achieving a balance between high ion conductivity and good mechanical and dimensional stability is a key challenge in membrane design.

For instance, composite membranes prepared by incorporating vinylphosphonic acid-modified silica (B1680970) networks into a perfluorosulfonic acid (PFSA) matrix have shown significantly improved water retention and proton conductivity at low relative humidity. rsc.org The phosphonic acid groups, along with other polar groups, contribute to strong water absorption and retention, which is crucial for maintaining proton conductivity. rsc.org

The table below summarizes the proton conductivity of various phosphonic acid-containing membranes compared to a standard PFSA membrane.

| Membrane Composition | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (mS/cm) |

| PFSNPA | 120 | - | 263 |

| VPA-ASOCP/PFSA | Room Temp. | 30 | 24 |

| VPA-ASOCP/PFSA | Room Temp. | 10 | 12.4 |

| Pristine PFSA | Room Temp. | 30 | ~5 |

| Pristine PFSA | Room Temp. | 10 | ~1.2 |

Data synthesized from literature on phosphonic acid-based membranes. scispace.comrsc.org

Furthermore, fluoroalkyl phosphonic acids have been explored as radical scavengers within PEMs. rsc.org They have shown comparable or even superior performance to cerium-based scavengers in mitigating membrane degradation caused by radical species, which is a critical factor for the long-term durability of fuel cells. rsc.org The covalent bonding of the phosphonic acid group to a polymer backbone or a filler particle prevents leaching, an issue often encountered with additives like phosphoric acid. researchgate.net

Application in Energy Storage and Conversion Devices

The ability of phosphonic acids to form robust, self-assembled monolayers (SAMs) on a wide variety of metal oxide surfaces makes them highly suitable for modifying interfaces in energy storage and conversion devices. acs.orgrsc.org These monolayers can be used to tune the work function of electrodes, improve interfacial charge transfer, and enhance the stability of the device. mdpi.comuni-potsdam.de

In the context of organic electronics and solar cells, SAMs of phosphonic acids on transparent conductive oxides like indium tin oxide (ITO) or zinc oxide (ZnO) can modify the surface energy and electronic properties of the electrode. uni-potsdam.denih.gov This modification can lead to improved alignment of energy levels at the electrode-active layer interface, facilitating more efficient charge injection or extraction. For example, the deposition of pentafluorobenzyl phosphonic acid on ITO has been shown to create a favorable interface for bulk heterojunction solar cells, resulting in power conversion efficiencies comparable to devices using standard polymer-based interface layers. nih.gov

The length of the alkyl chain in alkylphosphonic acid SAMs has a significant impact on the properties of the resulting layer, such as in organic thin-film transistors (OTFTs). A systematic study on the effect of alkyl chain length in phosphonic acid SAMs used as gate dielectrics revealed that an optimal chain length can lead to improved device performance, including higher on/off ratios and lower leakage currents. mpg.de While shorter chains may not form well-ordered, insulating layers, very long chains can sometimes lead to other performance issues. This suggests that the octyl chain of an analogue like octylphosphonic acid could offer a good balance for certain applications. connectchemicals.com

The table below illustrates the effect of alkyl chain length in phosphonic acid SAMs on the on/off current ratio of pentacene (B32325) thin-film transistors.

| Phosphonic Acid Alkyl Chain Length | On/Off Current Ratio |

| C6 (Hexyl) | 10⁴ |

| C14 (Tetradecyl) | >10⁵ |

| C16 (Hexadecyl) | >10⁵ |

Data based on studies of alkylphosphonic acid SAMs in OTFTs. mpg.de

The presence of a terminal double bond in this compound provides an additional advantage, as it can be used to polymerize the monolayer after self-assembly, leading to a more robust and stable surface modification. This could be particularly beneficial in devices where the interface is subjected to mechanical or chemical stress. The formation of such cross-linked layers can enhance the protective properties of the coating against corrosion or degradation. mdpi.com

Biological and Biomedical Research Trajectories for Oct 1 En 2 Ylphosphonic Acid

Molecular Mimicry and Enzyme Interaction Studies

The structural characteristics of Oct-1-en-2-ylphosphonic acid make it a compelling candidate for studies in molecular mimicry and enzyme interactions. Its phosphonate (B1237965) group can act as a stable analogue of phosphate (B84403) esters or as a mimic of tetrahedral intermediates in enzymatic reactions. pnas.org

Phosphonate Analogues as Enzyme Inhibitors and Probes

Phosphonates are well-established as enzyme inhibitors and molecular probes due to their structural similarity to natural substrates and their inherent stability. frontiersin.orgunm.edu The carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic and chemical degradation, unlike the more labile phosphate ester bond (P-O-C). frontiersin.orgunm.edu This stability allows them to act as transition state analogues, binding tightly to the active site of an enzyme and inhibiting its function. bohrium.com

For instance, peptidyl diaryl phosphonates are potent and selective inhibitors of serine proteases, acting as transition state analogues and forming a covalent bond with the active site serine. bohrium.commdpi.com Similarly, phosphonate analogues of pyruvate (B1213749), such as methyl acetylphosphonate and acetylphosphonate, have been used to probe substrate binding to pyruvate oxidase and other thiamin pyrophosphate-dependent decarboxylases. nih.gov These compounds act as competitive inhibitors, and their binding can induce conformational changes in the enzyme, providing insights into the enzyme's active site. nih.gov

The versatility of phosphonate synthesis allows for structural modifications to enhance potency and selectivity, making them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. mdpi.com The table below illustrates examples of phosphonate analogues and their target enzymes.

| Phosphonate Analogue | Target Enzyme | Type of Inhibition |

| Peptidyl diaryl phosphonates | Serine proteases | Covalent, Transition-state analogue bohrium.commdpi.com |

| Methyl acetylphosphonate | Pyruvate oxidase, Pyruvate dehydrogenase | Competitive nih.gov |

| Acetylphosphonate | Pyruvate oxidase, Pyruvate dehydrogenase | Competitive nih.gov |

| (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) | Threonine synthase | Inhibitor grantome.com |

| Fosfomycin | MurA | Irreversible inhibitor hawaii.edu |

Elucidation of Enzyme-Substrate Recognition Mechanisms

The study of how enzymes recognize and bind their substrates is fundamental to understanding their function and to the design of specific inhibitors. Phosphonate analogues serve as powerful tools in these investigations. pnas.org By replacing the natural substrate with a phosphonate mimic, researchers can trap the enzyme-substrate complex and study its structure and dynamics.

Crystallographic studies of enzymes in complex with phosphonate inhibitors have provided detailed pictures of the active site and the specific interactions that govern substrate recognition. nih.gov For example, the crystal structure of HppE, an enzyme involved in phosphonate biosynthesis, in complex with its substrate reveals how the enzyme orients the substrate for catalysis through specific hydrogen bonding and conformational changes. nih.gov Similarly, studies on the GDSL esterase/lipase TcGLIP with phosphonate esters have helped to understand the recognition mechanisms of the rethrolone moiety in pyrethrin biosynthesis. researcher.liferesearchgate.net

These structural insights, combined with kinetic and spectroscopic data, allow for a detailed mapping of the enzyme's active site and the elucidation of the catalytic mechanism. nih.govnih.gov This knowledge is crucial for the rational design of more potent and selective inhibitors.

Biosynthetic Pathways and Natural Product Origins of C-P Bonds

The existence of a carbon-phosphorus bond in natural products is a fascinating area of biochemistry. Understanding the biosynthetic pathways that lead to the formation of this bond can open up new avenues for the production of novel, biologically active phosphonates. nih.gov

Discovery and Characterization of Phosphonate Biosynthetic Enzymes

The biosynthesis of the C-P bond is a unique biochemical transformation. nih.gov A key enzyme in many phosphonate biosynthetic pathways is phosphoenolpyruvate (B93156) (PEP) mutase (PepM), which catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate, the first committed step in the formation of many phosphonate natural products. nih.gov

Genomics-guided discovery has become a powerful tool for identifying new phosphonate biosynthetic gene clusters in various microorganisms. nih.gov By searching for homologues of known phosphonate biosynthetic enzymes, such as PepM, researchers can identify potential producers of novel phosphonates. hawaii.edunih.gov Once a gene cluster is identified, the individual enzymes can be expressed and characterized to elucidate their specific roles in the biosynthetic pathway. grantome.comgrantome.com This approach has led to the discovery of a diverse array of phosphonate natural products and the enzymes responsible for their synthesis. nih.govnih.gov

Strategies for Biologically Active Phosphonate Production

The discovery and characterization of phosphonate biosynthetic pathways pave the way for the development of strategies for the production of these valuable compounds. nih.gov One approach is the heterologous expression of the entire biosynthetic gene cluster in a well-characterized host organism, such as Streptomyces lividans. grantome.com This can lead to the production of the natural product and its analogues.

Furthermore, understanding the enzymatic machinery allows for the engineering of these pathways to produce novel, "unnatural" phosphonates with potentially improved biological activities. grantome.comgrantome.com By manipulating the genes involved in the biosynthesis, researchers can introduce different precursor molecules or modify the enzymatic steps to create a diverse library of phosphonate compounds. This combination of genomics, enzymology, and synthetic biology provides a powerful platform for the discovery and production of new phosphonate-based drugs and research tools. grantome.comnih.gov

Mechanistic Insights into Biological Activity

The biological activity of phosphonates stems from their ability to mimic natural phosphate-containing molecules and interfere with essential biochemical processes. pnas.orgfrontiersin.org Their dianionic state at physiological pH can be a limitation for mimicking carboxylates, but nature has evolved strategies to overcome this, such as esterification of the phosphonate group. pnas.org

The mechanism of action of phosphonate inhibitors often involves the formation of a stable complex with the target enzyme, effectively blocking its catalytic activity. bohrium.com For some phosphonates, like fosfomycin, the biological activity involves an irreversible reaction with the enzyme. hawaii.edu In the case of peptidyl diaryl phosphonates, they act as mechanism-based inhibitors, undergoing a transesterification reaction with the active site serine of proteases. bohrium.com

Investigation of Antimicrobial Mechanisms of Phosphonate Analogues

Phosphonates represent a significant class of antimicrobial agents, largely due to their ability to act as structural mimics of phosphate esters or carboxylic acids. nih.gov The key to their biological activity is the carbon-phosphorus (C-P) bond, which is chemically and enzymatically more stable than the corresponding oxygen-phosphorus (O-P) linkage in phosphates. nih.govcardiff.ac.uk This stability allows them to function as potent enzyme inhibitors by binding to active sites without being processed, thereby disrupting essential metabolic pathways. nih.gov

The antimicrobial mechanisms of phosphonate analogues are diverse and target various cellular processes. A primary strategy involves mimicking natural substrates to inhibit crucial enzymes. nih.gov

Key Antimicrobial Mechanisms of Phosphonate Analogues

| Mechanism | Target Enzyme Class | Example Compound(s) | Description |

|---|---|---|---|

| Enzyme Inhibition | Transferases, Isomerases | Fosfomycin, Fosmidomycin (B1218577) | Phosphonates act as competitive inhibitors, mimicking substrates of enzymes essential for bacterial survival. nih.gov |

| Cell Wall Synthesis Disruption | MurA | Fosfomycin | Inhibits the initial step in peptidoglycan biosynthesis by irreversibly binding to the MurA enzyme, preventing bacterial cell wall formation. nih.gov |

| Isoprenoid Biosynthesis Inhibition | DXP reductoisomerase (DXR) | Fosmidomycin | Blocks the non-mevalonate pathway of isoprenoid synthesis, which is vital for the survival of many Gram-negative bacteria and some eukaryotes. nih.govmdpi.com |

Research has shown that modifications to the phosphonate structure can yield compounds with varied or enhanced activity. For instance, α,α-difluorophosphonate derivatives of fosmidomycin have demonstrated powerful inhibitory effects against E. coli DXR, in some cases surpassing their non-fluorinated counterparts. mdpi.com The introduction of fluorine atoms can significantly alter the compound's electronic properties, enhancing its binding affinity for the target enzyme. mdpi.com The investigation into γ-borono phosphonate analogues, designed as isosteres of the retrohydroxamic acid moiety in fosmidomycin, revealed antimicrobial activity against E. coli, although through a different mechanism than DXR inhibition. acs.org This highlights that even subtle structural changes can lead to novel mechanisms of action. acs.org

Research on Antitumor Mechanisms of Phosphonic Acid Derivatives

Phosphonic acid derivatives have emerged as a promising class of compounds in anticancer research due to their diverse mechanisms of action and potential for targeted therapy. nih.govdoi.org Their structural similarity to α-aminocarboxylic acids allows them to act as enzyme inhibitors or anti-metabolites in various pathological processes, including cancer growth and metastasis. nih.gov

The antitumor activity of these derivatives can be attributed to several mechanisms:

Enzyme Inhibition: Many phosphonate derivatives are potent inhibitors of enzymes that are overexpressed in cancer cells or are crucial for tumor progression. Diaryl α-aminophosphonate derivatives, for example, are effective inhibitors of serine proteases, which play a role in cancer growth. nih.gov Other derivatives have been shown to inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. doi.org

Induction of Apoptosis: Studies have demonstrated that certain aminophosphonate derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, a novel derivative, 9b , was shown to induce apoptosis in ovarian cancer cells (SK-OV-3) through a mitochondrial-dependent pathway, evidenced by a decrease in the mitochondrial membrane potential. doi.org Similarly, some rhein-phosphonate derivatives have been found to trigger apoptosis in HepG-2 liver cancer cells. researchgate.net

Cell Cycle Arrest: The disruption of the normal cell cycle is a common mechanism for anticancer agents. The aminophosphonate derivative 9b was found to cause cell cycle arrest at the S phase in SK-OV-3 cells, preventing DNA replication and further cell division. doi.org

Targeted Delivery: The phosphonate group's affinity for calcium ions has been exploited to design derivatives that target bone tissue. doi.org This is particularly relevant for treating bone cancers like osteosarcoma. Research has shown that conjugating aminophosphonate esters with chemotherapy drugs can create agents with potential bone-targeting capabilities. doi.org Furthermore, some phosphonic acid derivatives have demonstrated significant cytotoxic effects against human osteosarcoma cell lines (SAOS-2), suggesting their potential as candidates for osteosarcoma therapy. mdpi.com

A study involving a series of aminophosphonate derivatives against various tumor cell lines (skin, lung, breast, and prostate) revealed that several compounds exhibited pronounced and even selective cytostatic effects. nih.gov One phosphinoylmethyl-aminophosphonate derivative was particularly effective against prostatic carcinoma cells, highlighting the potential for developing tissue-specific agents. nih.gov

Prodrug Strategies and Bioactivation Mechanisms for Phosphonate Delivery

A significant challenge in the therapeutic application of phosphonates is their inherent high negative charge at physiological pH. nih.govresearchgate.net This anionic character leads to poor membrane permeability, limiting their oral bioavailability and cellular uptake. cardiff.ac.ukfrontiersin.org To overcome this limitation, numerous prodrug strategies have been developed. Prodrugs are inactive precursors that are chemically modified to mask the problematic phosphonate group, facilitating transport across cell membranes. nih.govtmc.edu Once inside the cell, these masking groups, or pro-moieties, are cleaved by enzymatic or chemical reactions to release the active phosphonate drug. nih.govresearchgate.net

The design of phosphonate prodrugs focuses on temporarily neutralizing the negative charges with lipophilic groups, thereby enhancing membrane penetration. researchgate.net

Common Phosphonate Prodrug Strategies

| Prodrug Strategy | Pro-Moiety Example | Cleavage Mechanism | Key Feature |

|---|---|---|---|

| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM), Isopropyloxycarbonyloxymethyl (POC) | Esterase-mediated hydrolysis followed by chemical decomposition. nih.govrsc.org | Widely used; POM release can impact carnitine levels, while POC does not. nih.gov |

| Aryloxy Phosphoramidates (ProTide) | Amino acid ester and an aryloxy group (e.g., phenoxy). nih.gov | Initial cleavage by an esterase or carboxypeptidase, followed by cyclization and release of the active drug. researchgate.net | Bypasses the initial, often rate-limiting, phosphorylation step for nucleoside analogues. nih.gov |

| Asymmetrical Diesters | Salicyl alcohol-based esters (cycloSal). nih.gov | Enzymatic cleavage initiates a chemical cascade that releases the drug. nih.gov | Introduces a stereogenic center at the phosphorus atom. nih.gov |

| Amino Acid Esters | Amino acids with hydroxyl side chains (e.g., serine, tyrosine). researchgate.net | Esterase-mediated cleavage releases the active phosphonate. researchgate.net | Uses benign amino acids as pro-moieties. researchgate.net |

The bioactivation process is critical for a prodrug's success. For instance, the widely used bis(POM) ester prodrugs are cleaved by non-specific esterases to generate an unstable intermediate, which then spontaneously decomposes to release the active phosphonic acid. acs.orgnih.gov The ProTide approach is particularly sophisticated; after cellular entry, the amino acid ester is cleaved, and the resulting intermediate undergoes an intramolecular cyclization reaction, which expels the aryl group and liberates the active nucleoside monophosphate. nih.govresearchgate.net This strategy has been successfully applied to numerous antiviral and anticancer nucleoside analogues. researchgate.net These strategies demonstrate the versatility of medicinal chemistry in overcoming the inherent delivery challenges of phosphonate-based drugs, enabling their therapeutic potential to be realized. nih.govfrontiersin.org

Future Directions and Emerging Research Avenues for Oct 1 En 2 Ylphosphonic Acid

Integration of Artificial Intelligence and Machine Learning in Phosphonic Acid Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and discovery of new molecules. For Oct-1-en-2-ylphosphonic acid, AI and machine learning (ML) offer powerful tools to predict properties, optimize molecular structures, and accelerate the discovery of novel derivatives with tailored functionalities.

Deep learning, a subset of ML, is particularly adept at identifying complex patterns in large datasets, making it a valuable approach for designing photonic structures and other advanced materials. umbc.edu ML models can be trained on existing experimental and computational data for various phosphonic acids to predict the performance of new structures. nih.gov For instance, artificial neural networks have been successfully employed to model and optimize the industrial production of phosphoric acid by analyzing complex process data. researchgate.netresearchgate.net

Future research could apply these data-driven methodologies to this compound. By developing sophisticated ML models, researchers could:

Predict Structure-Property Relationships: Generate models that correlate subtle changes in the chemical structure of this compound derivatives with their resulting physical, chemical, and biological properties.

Inverse Design: Utilize generative models to design novel phosphonic acid structures based on desired performance criteria, such as enhanced binding affinity to a specific target or improved thermal stability for material applications.

Reaction Optimization: Employ ML algorithms to predict optimal reaction conditions for the synthesis and modification of this compound, thereby increasing yield and reducing waste.

Table 1: Potential AI and ML Applications in Phosphonic Acid Research

| AI/ML Technique | Application Area for this compound | Potential Outcome |

|---|---|---|

| Artificial Neural Networks | Prediction of physicochemical properties (e.g., solubility, acidity). | Faster screening of virtual derivatives. |

| Gaussian Process Regression | Optimization of synthesis parameters (temperature, catalyst). | Improved reaction yields and purity. |

High-Throughput Screening Methodologies for Novel Phosphonate (B1237965) Applications

High-Throughput Screening (HTS) is a powerful technology that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological or chemical activity. yu.edu This methodology is a cornerstone of modern drug discovery and is increasingly being applied to materials science and catalysis. yu.edunih.gov For this compound, HTS presents a significant opportunity to rapidly explore its potential in a vast array of applications.

The process involves developing robust assays that can measure the effect of a compound on a specific target. researchgate.net These can be biochemical assays, such as those measuring enzyme inhibition, or cell-based assays that assess a compound's effect on cellular processes. nih.gov By creating libraries of derivatives based on the this compound scaffold, researchers can employ HTS to:

Discover Bioactive Compounds: Screen for derivatives that exhibit promising activity against therapeutic targets, such as enzymes or receptors.

Identify Novel Catalysts: Test the ability of this compound and its metal complexes to catalyze specific chemical reactions.

Screen for Material Properties: Evaluate derivatives for their ability to self-assemble into ordered structures, functionalize surfaces, or form stable coordination polymers with desired properties. beilstein-journals.orgnih.gov

Computational screening of nanoporous materials is already an efficient method to identify top-performing candidates for various applications, and similar in silico approaches could pre-screen virtual libraries of this compound derivatives before committing to costly and time-consuming experimental HTS campaigns. rsc.org

Sustainable and Environmentally Benign Synthetic Approaches for Phosphonic Acids

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly production methods. Traditional synthetic routes for phosphonic acids can involve harsh reagents and generate significant waste. google.com

Emerging research highlights several promising avenues for greener synthesis:

Catalytic Hydrogenolysis: For phosphonic acids prepared from dibenzyl phosphonate precursors, catalytic hydrogenolysis using palladium on charcoal offers a milder alternative to harsh acidic deprotection conditions. nih.govresearchgate.netd-nb.info

Avoiding Hazardous Reagents: While effective, reagents like bromotrimethylsilane (B50905) used in the McKenna procedure for dealkylating dialkyl phosphonates require careful handling. beilstein-journals.orgnih.govd-nb.info Future work will likely explore alternative, less hazardous deprotection strategies.

The development of these sustainable methods will be crucial for the potential large-scale production and commercialization of this compound and its derivatives, ensuring that their benefits can be realized with minimal environmental impact.

Table 2: Comparison of Synthetic Approaches for Phosphonic Acids

| Method | Traditional Approach | Sustainable Alternative | Key Advantage |

|---|---|---|---|

| Solvent/Catalyst | Stoichiometric strong acids/bases. | Methanesulfonic acid, reusable ionic liquids. google.comresearchgate.net | Reduced waste, catalyst recyclability. google.com |

| Deprotection | Strong acid hydrolysis (e.g., HCl). beilstein-journals.org | Catalytic hydrogenolysis of benzyl (B1604629) esters. d-nb.info | Milder reaction conditions. |

| P-C Bond Formation | Michaelis-Arbuzov reaction (often high temp.). researchgate.net | Palladium-catalyzed cross-coupling reactions. mdpi.com | Greater functional group tolerance. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The unique chemical structure of this compound, featuring a phosphorus-carbon bond, a reactive double bond, and the coordinating phosphonic acid group, makes it an ideal candidate for interdisciplinary research. d-nb.infonih.gov The future of phosphonic acid research lies in collaborative efforts that bridge chemistry, materials science, and biology. beilstein-journals.orgacs.org

Chemistry and Materials Science: The phosphonic acid moiety is well-known for its strong coordination to metal oxides and its ability to form robust self-assembled monolayers on various surfaces. beilstein-journals.orgd-nb.info This property can be exploited to create novel hybrid materials. The vinyl group of this compound could be used for polymerization, leading to new functional polymers and copolymers with applications in coatings, adhesives, or dental materials. rsc.org

Materials Science and Biology: Phosphonates are structural analogs of phosphates and can be designed to interact with biological systems. nih.gov For example, phosphonate-functionalized nanoparticles are being explored for biomedical applications. The long hydrocarbon chain of this compound could be used to modify surfaces to control protein adsorption or cellular adhesion.

Chemistry and Biology: The structural similarity of phosphonates to natural phosphates makes them valuable probes and inhibitors of biological processes. d-nb.infonih.gov Many natural products containing the C-P bond exhibit potent biological activity. nih.gov Interdisciplinary research could focus on synthesizing derivatives of this compound and evaluating them as potential enzyme inhibitors or as phosphoantigens for immunological studies. beilstein-journals.orgd-nb.info

This collaborative approach will be essential for translating fundamental chemical knowledge about this compound into practical applications in advanced materials, medicine, and biotechnology. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphoric acid |

| Methanesulfonic acid |

| Phosphorus trichloride |

| Bromotrimethylsilane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.